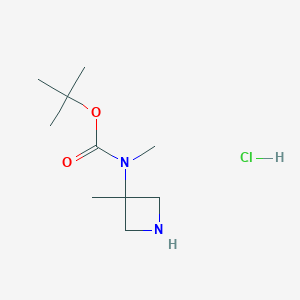

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12(5)10(4)6-11-7-10;/h11H,6-7H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVUNCQBQPZDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)N(C)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Coupling Reactions

The primary route involves coupling 3-methylazetidine with a tert-butyl carbamate precursor. A two-step process is typically employed:

Step 1: N-Methylation of 3-Methylazetidine

Reaction of 3-methylazetidine with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methyl-3-methylazetidine :

Conditions :

Step 2: Boc Protection

The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | Et₃N | Maximizes Boc activation |

| Catalyst | DMAP (5 mol%) | Accelerates reaction rate |

| Solvent | Dichloromethane | Prevents side reactions |

| Reaction Time | 12–18 hours | Completes conversion |

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to improve solubility and stability:

Conditions :

-

Solvent: Diethyl ether or ethyl acetate

-

Acid: 4 M HCl in dioxane

-

Temperature: 0°C (to prevent Boc deprotection)

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

Spectroscopic Validation

Key Spectral Data :

Comparative Analysis of Synthetic Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Two-step coupling | High selectivity, scalable | Requires anhydrous conditions | 85–92 |

| One-pot methylation/protection | Reduced purification steps | Lower selectivity for N-methyl | 70–78 |

Critical Insights :

-

Solvent choice : Dichloromethane outperforms THF in minimizing side reactions during Boc protection.

-

Catalyst loading : DMAP at 5 mol% reduces reaction time by 40% compared to uncatalyzed conditions.

Industrial-Scale Production Considerations

Process Intensification :

-

Continuous-flow reactors : Enhance heat transfer and reduce reaction time for N-methylation (residence time: 2 hours vs. 12 hours batch).

-

Crystallization optimization : Anti-solvent addition (e.g., n-heptane) improves hydrochloride salt purity to >99%.

Cost Analysis :

| Component | Cost Contribution (%) |

|---|---|

| 3-Methylazetidine | 45 |

| Boc₂O | 30 |

| Solvents | 15 |

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidines or ring-opened products.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-methylazetidine in the presence of hydrochloric acid. The reaction is conducted under controlled conditions to optimize yield and purity. Industrial production may utilize automated reactors to ensure consistency in product quality.

Medicinal Chemistry

Tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride is primarily used as a precursor in drug development. Its derivatives have shown potential pharmacological activities, including:

- Anti-inflammatory : Compounds derived from this structure have been studied for their ability to inhibit inflammatory pathways.

- Analgesic : Research indicates that some derivatives may provide pain relief through modulation of pain receptors.

- Antiviral Activities : Certain modifications have demonstrated efficacy against viral infections.

Biological Research

In biological studies, this compound is utilized to investigate:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, altering metabolic pathways crucial for disease progression.

- Receptor Modulation : The compound interacts with various receptors, influencing signaling pathways related to numerous biological processes.

Organic Synthesis

As a building block in organic synthesis, it serves as an intermediate for creating more complex molecules. Its unique structure allows for:

- Nucleophilic Substitution Reactions : The compound can participate in reactions with nucleophiles, leading to the formation of various substituted products.

- Oxidation and Reduction Reactions : It can be oxidized or reduced to yield different derivatives that may possess distinct biological activities.

Case Studies and Research Findings

Research has documented various studies focusing on the applications of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent.

- Enzyme Inhibition Research : Another investigation revealed that the compound effectively inhibited certain enzymes linked to metabolic disorders, providing insights into its therapeutic applications.

- Pharmacological Profiling : Comprehensive profiling of the compound's derivatives showed varying degrees of receptor affinity, indicating a promising avenue for drug development targeting specific diseases.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring structure allows for unique interactions with biological macromolecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

tert-Butyl N-[cis-2-Methylazetidin-3-yl]carbamate Hydrochloride

- Structural Difference : Methyl group at the cis-2-position of the azetidine ring (vs. 3-methyl in the target compound).

- Impact: Altered stereoelectronic properties may affect binding to biological targets.

- Synthetic Accessibility: Requires stereoselective synthesis, which may lower yields compared to the target compound’s non-stereospecific route .

tert-Butyl (Azetidin-3-yl)carbamate Hydrochloride

tert-Butyl N-Methyl-N-[(3S)-Pyrrolidin-3-yl]carbamate Hydrochloride

- Structural Difference : Pyrrolidine (5-membered ring) replaces azetidine (4-membered ring).

- Impact : Larger ring size increases conformational flexibility, which may reduce target selectivity. The (3S)-stereochemistry introduces chirality, necessitating enantioselective synthesis .

- Molecular Weight : 236.74 g/mol (vs. ~252 g/mol for the target compound) .

tert-Butyl N-[(3-Fluoroazetidin-3-yl)methyl]carbamate Hydrochloride

- Structural Difference : Fluorine substituent at the 3-position of azetidine and a methylene spacer between the ring and carbamate.

- Impact : Fluorine’s electronegativity enhances metabolic stability and may alter electronic distribution, affecting interactions with hydrophobic binding pockets .

- Molecular Formula : C₉H₁₈ClFN₂O₂ (vs. C₁₁H₂₁ClN₂O₂ for the target compound) .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Ring Size | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Target Compound | 1408076-37-8 | C₁₁H₂₁ClN₂O₂ | 3-Methylazetidine, N-methyl carbamate | 4 | ~252 |

| tert-Butyl N-[cis-2-Methylazetidin-3-yl]carbamate HCl | - | C₁₀H₁₉ClN₂O₂ | cis-2-Methylazetidine | 4 | ~234 |

| tert-Butyl (Azetidin-3-yl)carbamate HCl | 577777-20-9 | C₈H₁₅ClN₂O₂ | Azetidine, NH carbamate | 4 | 206.67 |

| tert-Butyl N-Methyl-N-[(3S)-Pyrrolidin-3-yl]carbamate HCl | 1788058-40-1 | C₁₀H₂₁ClN₂O₂ | (3S)-Pyrrolidine | 5 | 236.74 |

| tert-Butyl N-[(3-Fluoroazetidin-3-yl)methyl]carbamate HCl | 1818847-51-6 | C₉H₁₈ClFN₂O₂ | 3-Fluoroazetidine, methylene spacer | 4 | 240.70 |

Key Research Findings

Fluorinated analogs (e.g., 3-fluoroazetidine) demand specialized fluorination reagents, increasing production costs .

Physicochemical Properties: The N-methyl group in the target compound enhances lipophilicity (clogP ~1.5) compared to non-methylated analogs (clogP ~0.8), improving membrane permeability . Pyrrolidine derivatives exhibit higher aqueous solubility due to reduced ring strain, but this comes at the expense of conformational rigidity .

Biological Relevance :

Biological Activity

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₈N₂O₂·HCl

- Molecular Weight : Approximately 224.75 g/mol

- Structure : The compound features a tert-butyl group attached to a methyl(3-methylazetidin-3-yl)carbamate moiety, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.

- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to disease processes.

This compound's ability to modulate enzyme activity or receptor function can lead to various biological effects, making it a valuable tool in pharmacological research.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further investigation is required to elucidate specific mechanisms.

- Enzyme Inhibition : Studies have demonstrated that the compound can inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

- Cell Proliferation and Apoptosis : In vitro studies indicate that the compound may influence cell proliferation and apoptosis in cancer cell lines, suggesting potential applications in oncology .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| tert-butyl N-(2-methylazetidin-3-yl)carbamate | Similar azetidine structure but different substitution pattern | Variation in methyl group positioning affects biological activity |

| tert-butyl N-(4-methylpiperidin-1-yl)carbamate | Piperidine ring instead of azetidine | Different ring structure may lead to distinct pharmacological properties |

| tert-butyl N-(3-methoxyazetidin-3-yl)carbamate | Methoxy substitution at azetidine | Alters lipophilicity and potentially affects bioavailability |

This table highlights the uniqueness of this compound due to its specific azetidine structure and potential pharmacological properties that differentiate it from other similar entities .

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride?

- Methodological Answer: The synthesis typically involves coupling tert-butyl chloroformate with a functionalized azetidine derivative (e.g., 3-methylazetidin-3-amine) under basic conditions. Triethylamine is commonly used to neutralize HCl byproducts . Key parameters include:

- Temperature: Maintain 0–5°C during carbamate formation to minimize side reactions.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility and reaction homogeneity .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy: H and C NMR to confirm tert-butyl (δ ~1.4 ppm), carbamate carbonyl (δ ~155 ppm), and azetidine ring protons (δ ~3.0–4.0 ppm) .

- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% by area under the curve) .

- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 223.12) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer:

- Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Pre-dissolve in DMSO for biological assays .

- Stability: Store at −20°C under inert gas (N/Ar) to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the carbamate group .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved?

- Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® IA-3 column with hexane/isopropanol (85:15) to separate enantiomers. Monitor retention times and integrate peaks for enantiomeric excess (ee >99%) .

- Crystallization: Recrystallize with a chiral resolving agent (e.g., L-tartaric acid) to isolate the desired enantiomer .

Q. What strategies mitigate batch-to-batch variability in yield during scale-up synthesis?

- Methodological Answer:

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Design of Experiments (DoE): Optimize parameters (e.g., stoichiometry, mixing rate) using factorial designs. For example, a 3 factorial design identified optimal molar ratios (1:1.2 amine:chloroformate) and mixing rates (500 rpm) .

Q. How do pH and temperature affect the stability of the azetidine ring in aqueous buffers?

- Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in PBS (pH 7.4) and citrate buffer (pH 4.0) at 25°C and 40°C. Analyze degradation products via LC-MS:

- Major Degradant: Hydrolysis of the carbamate group at pH <5 or >9, forming N-methyl-3-methylazetidin-3-amine .

- Kinetics: Pseudo-first-order degradation rate constants () increase by 2.5-fold at pH 4.0 vs. pH 7.4 .

Q. What analytical methods resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?

- Methodological Answer:

- Orthogonal Assays: Validate activity using:

- SPR (Surface Plasmon Resonance): Measure binding affinity () to target receptors (e.g., σ-1 receptor) .

- Fluorogenic Enzyme Assays: Quantify IC against off-target enzymes (e.g., cytochrome P450 isoforms) to rule out false positives .

- Meta-Analysis: Cross-reference data from PubChem (CID 75531146) and ECHA databases to identify outliers caused by impurities (>90% purity required for reliable IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.